![molecular formula C22H18Cl2O3 B14211777 1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one CAS No. 821780-54-5](/img/structure/B14211777.png)
1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 4-chlorophenyl groups attached to a methoxyphenyl core, with an ethanone group at the terminal position
Vorbereitungsmethoden
The synthesis of 1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one typically involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the chlorophenyl and methoxy groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM). Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide (OH-) or amines (NH2-).
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a biochemical probe.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one can be compared to other similar compounds, such as:
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Both compounds contain chlorophenyl groups, but DDT has a different core structure and is known for its use as an insecticide.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): Similar to DDT, DDD has a different substitution pattern and is also used as an insecticide.
1-(4-Chlorophenyl)ethanone: This compound shares the ethanone group but lacks the additional chlorophenyl and methoxy groups, resulting in different chemical properties and applications.
Eigenschaften
CAS-Nummer |
821780-54-5 |
|---|---|
Molekularformel |
C22H18Cl2O3 |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
1-[2,4-bis[(4-chlorophenyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H18Cl2O3/c1-15(25)21-11-10-20(26-13-16-2-6-18(23)7-3-16)12-22(21)27-14-17-4-8-19(24)9-5-17/h2-12H,13-14H2,1H3 |
InChI-Schlüssel |
LIANQIHEHDMSAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14211695.png)
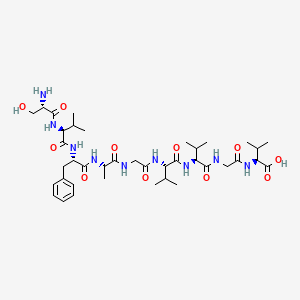
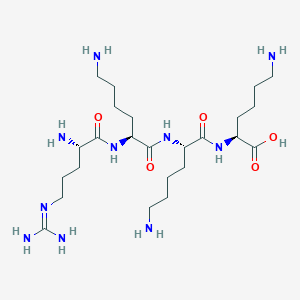
![1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-](/img/structure/B14211718.png)
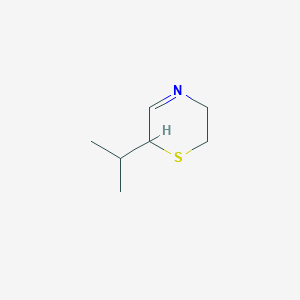

![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
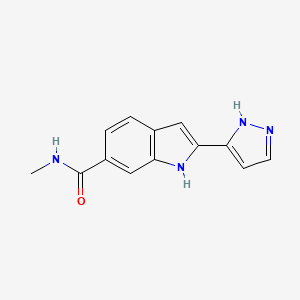

![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
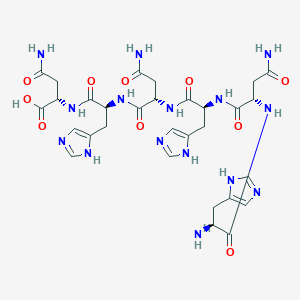
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)

